Prazosin-d8

Beschreibung

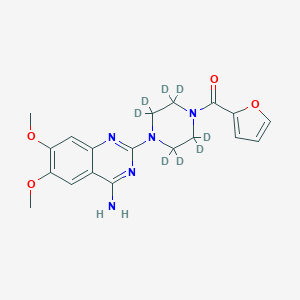

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649145 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006717-55-0 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prazosin-d8: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Prazosin-d8 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Prazosin, widely utilized as an internal standard in bioanalytical studies. This document details its chemical structure, physicochemical properties, and its critical role in the accurate quantification of Prazosin in complex biological matrices. Furthermore, it outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and illustrates the alpha-1 adrenergic receptor signaling pathway, the pharmacological target of Prazosin.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled form of Prazosin, an alpha-1 adrenergic receptor antagonist.[1][] In this compound, eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[3] Its primary application is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of Prazosin quantification in biological samples.[4]

Chemical Structure and Physicochemical Properties

This compound is chemically designated as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone. Its structure consists of a furan ring attached to a piperazine ring, which in turn is linked to a quinazoline moiety. The eight deuterium atoms are located on the piperazine ring.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₃D₈N₅O₄ | [5] |

| Molecular Weight | 391.45 g/mol | [6] |

| CAS Number | 1006717-55-0 | [5] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform (Slightly, Heated, Sonicated), DMSO (Slightly) | [] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [5] |

Application in Quantitative Analysis: An Internal Standard

The most prominent application of this compound is as an internal standard in the quantification of Prazosin in biological matrices such as plasma.[4] Due to its structural similarity and identical ionization efficiency to Prazosin, this compound co-elutes and experiences similar matrix effects during LC-MS/MS analysis. By adding a known amount of this compound to each sample, any loss of analyte during sample preparation or fluctuations in instrument response can be normalized, leading to highly accurate and reproducible results.

Table 2: Quantitative Data from a Validated LC-MS/MS Method for Prazosin using this compound as an Internal Standard

| Parameter | Value | Reference |

| Linearity Range | 0.1000–30.00 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL | [7] |

| Mean Extraction Recovery | >92% | [8] |

| Precision (CV, %) | ≤ 10.3% | [8] |

| MRM Transition (Prazosin) | m/z 384.2 → 95.0 | [7] |

| MRM Transition (this compound) | m/z 392.2 → 95.0 | [7] |

Experimental Protocols: Quantification of Prazosin in Human Plasma

This section details a validated LC-MS/MS method for the quantification of Prazosin in human plasma using this compound as an internal standard.[4][7]

4.1. Sample Preparation

-

To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (10 ng/mL).

-

Perform protein precipitation by adding 300 µL of methanol.

-

Vortex the mixture for 8 minutes.

-

Centrifuge the samples at 5500 × g for 10 minutes.

-

Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.

-

Inject 4 µL of the final sample into the LC-MS/MS system.[4]

4.2. Liquid Chromatography Conditions

-

LC System: Waters ACQUITY UPLC® I-CLASS system

-

Column: Waters ACQUITY UPLC® HSS T3 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.35 mL/min

-

Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of Prazosin and this compound from matrix components.

4.3. Mass Spectrometry Conditions

-

Mass Spectrometer: AB Sciex Triple Quad 5500

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Prazosin: m/z 384.2 → 95.0

-

This compound: m/z 392.2 → 95.0

-

-

Data Analysis: The concentration of Prazosin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Prazosin is a selective antagonist of alpha-1 adrenergic receptors.[9] These receptors are G protein-coupled receptors (GPCRs) involved in the sympathetic nervous system.[10] The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. Prazosin blocks this pathway by competitively inhibiting the binding of norepinephrine to the alpha-1 adrenergic receptor, leading to vasodilation and a decrease in blood pressure.

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of Prazosin in a biological matrix using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha 1 adrenergic receptor | PPTX [slideshare.net]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Prazosin-d8 certificate of analysis explained

An in-depth technical guide on understanding the Certificate of Analysis for Prazosin-d8, tailored for researchers, scientists, and drug development professionals. This document elucidates the core analytical tests, methodologies, and data interpretation necessary for the qualification of this deuterated standard.

Introduction to this compound

This compound is the deuterated form of Prazosin, an α1-adrenergic receptor antagonist used in the treatment of hypertension. In research and drug development, this compound serves as a critical internal standard for mass spectrometry-based bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Prazosin in biological matrices. A Certificate of Analysis (CoA) is a formal document that certifies that the material meets its predetermined specifications and is a guarantee of its quality and purity.

Core Components of the Certificate of Analysis

A CoA for this compound provides a comprehensive summary of its identity, purity, and isotopic composition. The following sections detail the key analytical tests and the data typically presented.

Identification and Characterization

These tests confirm the chemical structure and physical properties of the compound.

-

Appearance: A visual inspection of the material's physical state and color.

-

Molecular Formula & Weight: Confirms the chemical formula and the calculated molecular weight, accounting for the deuterium atoms.

-

Mass Spectrometry (MS): Provides experimental confirmation of the molecular weight.

Quantitative Analysis

These assays determine the purity of the compound and the extent of deuterium incorporation.

-

Chromatographic Purity (HPLC/UPLC): Measures the percentage of the main compound relative to any impurities.

-

Isotopic Purity (Mass Spectrometry): Determines the percentage of the desired deuterated species (d8) and quantifies any lesser-deuterated or non-deuterated species.

-

Residual Solvents (GC-HS): Quantifies any organic solvents remaining from the synthesis and purification processes.

-

Water Content (Karl Fischer): Measures the amount of water present in the material.

-

Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms the molecular structure and the position of deuterium incorporation by observing the absence of specific proton signals.

Data Presentation: Summary of Specifications

The quantitative data from a typical this compound CoA is summarized below. The values presented are representative examples.

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Mass Spectrum | Conforms to Structure | Conforms | Electrospray Ionization (ESI-MS) |

| Isotopic Purity | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |

| Deuterium Incorporation | ≥ 98% (d8) | 99.1% (d8) | Mass Spectrometry |

| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Residual Solvents | Per USP <467> | Conforms | Gas Chromatography - Headspace (GC-HS) |

| ¹H-NMR | Conforms to Structure | Conforms | Nuclear Magnetic Resonance |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To separate and quantify this compound from its non-deuterated and other organic impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total peak area.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and determine the isotopic distribution of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Method:

-

Ionization Mode: Positive ESI (+).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and infused directly or via LC.

-

Data Acquisition: The instrument acquires full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).

-

Data Analysis:

-

Identity: The observed monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass.

-

Isotopic Purity: The relative intensities of the isotopic peaks (d0 through d8) are measured. The percentage of deuterium incorporation is calculated from the relative abundance of the d8 peak compared to all other isotopic species.

-

-

Gas Chromatography - Headspace (GC-HS) for Residual Solvents

-

Objective: To detect and quantify volatile organic solvents remaining from the manufacturing process.

-

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Method:

-

Sample Preparation: A precisely weighed amount of this compound is placed in a headspace vial with a suitable solvent (e.g., DMSO). The vial is sealed and heated to allow volatile solvents to partition into the headspace.

-

GC Column: A column suitable for solvent analysis (e.g., G43).

-

Carrier Gas: Helium.

-

Temperature Program: An initial low temperature is held, then ramped to a high temperature to elute all solvents of interest.

-

Data Analysis: The identity of each solvent is confirmed by its retention time, and its concentration is determined by comparing the peak area to that of a certified reference standard. Results are compared against the limits set by the United States Pharmacopeia (USP) general chapter <467>.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the analytical workflow and the logical connections between the tests performed for the certification of this compound.

Caption: A flowchart illustrating the process from sample receipt to final certificate generation.

Caption: The relationship between individual tests and the overall quality assessment of this compound.

The Quintessential Guide to Deuterated Prazosin as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated Prazosin, specifically Prazosin-d8, as an internal standard for the quantitative analysis of Prazosin in biological matrices. The use of a stable isotope-labeled internal standard is paramount for correcting variability in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of bioanalytical data.

Core Principles: The Role of an Isotopic Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial. An ideal IS co-elutes with the analyte of interest and experiences identical conditions during sample extraction, cleanup, and analysis. Deuterated standards are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This compound serves this purpose excellently for Prazosin quantification, compensating for matrix effects and variations in instrument response.

Experimental Protocol: A Validated LC-MS/MS Method

A robust and sensitive LC-MS/MS method for the quantification of Prazosin in human plasma has been developed and validated using this compound as the internal standard.[1][2]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Prazosin and this compound from plasma samples.[1][2]

-

Aliquot: Take a precise volume of the plasma sample.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the plasma sample.

-

Protein Precipitation: Add methanol to the plasma sample to precipitate proteins.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the clear supernatant to a clean tube.

-

Injection: Inject a specific volume of the supernatant into the LC-MS/MS system for analysis.[2]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Prazosin and this compound are achieved using a UPLC-MS/MS system.[1][2]

Table 1: Chromatographic Conditions [1][2]

| Parameter | Condition |

| Column | Waters ACQUITY UPLC® HSS T3 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.35 mL/min |

| Gradient Elution | 0–0.5 min: 35% B0.5–1.8 min: 35% → 98% B1.8–2.8 min: 98% B2.8–3.5 min: 98% → 35% B |

| Injection Volume | 4.0 µL |

| Autosampler Temp. | 6°C |

| Total Run Time | 3.5 min |

Table 2: Mass Spectrometric Parameters [1][2]

| Parameter | Prazosin | This compound (IS) |

| Ionization Mode | Positive Ionization | Positive Ionization |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 384.2 | 392.2 |

| Product Ion (m/z) | 95.0 | 95.0 |

Quantitative Data Summary

The validated LC-MS/MS method demonstrates excellent performance for the quantification of Prazosin in human plasma.

Table 3: Method Validation Parameters [1][2]

| Parameter | Value |

| Linearity Range | 0.1000–30.00 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of Prazosin, the following diagrams are provided.

Figure 1. Experimental workflow for the quantification of Prazosin using this compound as an internal standard.

Prazosin is a selective alpha-1 adrenergic receptor antagonist.[3][4][5] Its mechanism of action involves blocking the signaling cascade initiated by the binding of norepinephrine to these receptors.[3][6]

Figure 2. Signaling pathway illustrating Prazosin's antagonism of the alpha-1 adrenergic receptor.

Conclusion

The use of deuterated Prazosin (this compound) as an internal standard is integral to the development of accurate, precise, and robust bioanalytical methods for the quantification of Prazosin. The detailed LC-MS/MS protocol and validated data presented in this guide underscore its suitability for pharmacokinetic studies and other applications in drug development. The provided diagrams offer a clear visual representation of the analytical workflow and the pharmacological mechanism of Prazosin, serving as a valuable resource for researchers in the field.

References

- 1. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. litfl.com [litfl.com]

- 4. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

Prazosin-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Prazosin-d8, a deuterated analog of Prazosin, an α1-adrenergic receptor antagonist. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its biological context.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| CAS Number | 1006717-55-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₃D₈N₅O₄ | [1][3][4][5] |

| Molecular Weight | 391.45 g/mol | [3][4][5] |

| Synonyms | Adversuten-d8, Alpress LP-d8, Furazosin-d8, Peripress-d8 | [2][3] |

Mechanism of Action and Signaling Pathway

Prazosin, and by extension its deuterated form this compound, functions as a selective antagonist of α1-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The binding of endogenous agonists like norepinephrine to the α1-adrenergic receptor initiates a signaling cascade that leads to smooth muscle contraction. Prazosin competitively blocks this binding, leading to smooth muscle relaxation and vasodilation.

The signaling pathway initiated by α1-adrenergic receptor activation is detailed below:

-

Agonist Binding: Norepinephrine binds to the α1-adrenergic receptor.

-

Gq Protein Activation: The receptor activates the associated Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: Increased intracellular Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

Prazosin, by blocking the initial agonist binding, prevents this entire cascade from occurring.

Below is a diagram illustrating the α1-adrenergic receptor signaling pathway and its inhibition by Prazosin.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Prazosin in biological matrices. Its deuteration provides a distinct mass-to-charge ratio (m/z) from unlabeled Prazosin, allowing for precise and accurate quantification.

Detailed Methodology for Quantification of Prazosin in Human Plasma using this compound by LC-MS/MS

This protocol is adapted from a validated bioanalytical method.

1. Materials and Reagents:

-

Prazosin hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

3. Standard and Internal Standard Solution Preparation:

-

Prazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Prazosin hydrochloride in methanol.

-

Prazosin Working Solutions: Serially dilute the stock solution with a methanol/water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

This compound IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with methanol.

4. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution (50 ng/mL) to each tube (except for the blank matrix).

-

Vortex briefly.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex for approximately 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex to mix.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).

-

Flow Rate: e.g., 0.4 mL/min.

-

Column Temperature: e.g., 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prazosin: m/z 384.2 → 247.1 (example transition, may need optimization)

-

This compound: m/z 392.2 → 255.1 (example transition, may need optimization)

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

6. Data Analysis:

-

Integrate the peak areas for both Prazosin and this compound for each injection.

-

Calculate the peak area ratio (Prazosin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).

-

Determine the concentration of Prazosin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a bioanalytical study utilizing this compound.

References

Solubility Profile of Prazosin-d8: A Technical Guide

This guide provides a comprehensive overview of the solubility of Prazosin-d8 in various common laboratory solvents. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents diagrams illustrating the experimental workflow and the signaling pathway of Prazosin.

Quantitative and Qualitative Solubility Data

The solubility of this compound, a deuterated analog of Prazosin, is a critical parameter for its use in research and as an internal standard in analytical methods. While specific quantitative data for this compound is limited, the following tables summarize the available information for both this compound and its non-deuterated counterpart, Prazosin hydrochloride. It is important to note that while the solubility of a deuterated compound is expected to be similar to the non-deuterated form, it is not identical. Studies on other small molecules have shown that deuteration can lead to changes in physicochemical properties, including a potential increase in solubility[1]. Therefore, the data for Prazosin hydrochloride should be considered as a close approximation.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Method/Conditions |

| Dimethyl Sulfoxide (DMSO) | 41.67 mg/mL[2] | 106.45 mM[2] | Ultrasonic and warming and heat to 60°C; use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[2] |

| Water | 0.1 mg/mL[2] | 0.26 mM[2] | Ultrasonic and warming and heat to 60°C.[2] |

| Chloroform | Soluble[3][4] | - | - |

| Methanol | Sparingly soluble[3] | - | - |

Table 2: Solubility of Prazosin Hydrochloride (Non-deuterated)

| Solvent | Solubility (mg/mL) |

| Methanol | 6.4[5][6] |

| Dimethylformamide (DMF) | 1.3[5][6] |

| Ethanol | 0.84[5][6] |

| Dimethylacetamide | 1.2[5][6] |

| Water (pH ~3.5) | 1.4[5] |

| Chloroform | 0.041[5][6] |

| Acetone | 0.0072[5][6] |

| Dimethyl Sulfoxide (DMSO) | ~0.1[7] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a general protocol that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Prazosin Signaling Pathway

Prazosin is a selective antagonist of alpha-1 adrenergic receptors. Its mechanism of action involves blocking the signaling cascade initiated by the binding of catecholamines, such as norepinephrine, to these receptors. This ultimately leads to smooth muscle relaxation.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. usbio.net [usbio.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to High-Purity Prazosin-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of high-purity Prazosin-d8. This compound, the deuterated analog of Prazosin, is an invaluable tool in pharmacokinetic studies, bioanalytical method development, and as an internal standard for mass spectrometry-based quantification. Its use significantly enhances the accuracy and reliability of experimental results.

Commercial Suppliers of High-Purity this compound

A critical aspect of utilizing this compound in research is sourcing high-purity material to ensure data integrity. Several reputable commercial suppliers offer this compound, often with detailed certificates of analysis. The following table summarizes the specifications from a selection of these suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |

| BDG Synthesis | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.45 | >98% (HPLC) | Contact for details | Provided with purchase, includes NMR and HPLC data[1] |

| Cayman Chemical | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.5 | ≥99% deuterated forms (d₁-d₈) | 1 mg, 5 mg, 10 mg | Available |

| BOC Sciences | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.46 | >95% | 1 mg, 5 mg | Available[] |

| Simson Pharma | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.45 | High quality | Contact for details | Accompanied by CoA |

| Clearsynth | 19237-84-4 (unlabelled HCl salt) | C₁₉H₁₃D₈N₅O₄·HCl | 427.91 | High quality | Contact for details | Accompanied by CoA[3] |

| Daicel Pharma Standards | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.46 | High quality | Contact for details | Available[4] |

| United States Biological | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.45 | Highly Purified | Contact for details | Available[5] |

Experimental Protocols

Quantification of Prazosin in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from a method developed for a bioequivalence study and is suitable for the quantitative analysis of Prazosin in biological matrices.[6][7]

a. Materials and Reagents:

-

Prazosin reference standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

c. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

In a microcentrifuge tube, pipette 50 µL of plasma.

-

Add 10 µL of this compound working solution (e.g., 10 ng/mL in methanol) to each plasma sample, except for the blank.

-

Vortex briefly to mix.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex vigorously for 8 minutes.

-

Centrifuge at 5500 x g for 10 minutes.

-

Transfer 100 µL of the supernatant to a new tube or well plate.

-

Dilute the supernatant with 200 µL of ultrapure water.

-

Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.[6]

d. LC-MS/MS Conditions:

-

Chromatographic Column: A suitable C18 column (e.g., Waters ACQUITY UPLC® HSS T3).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.35 mL/min.

-

Gradient Elution: A gradient program should be optimized to ensure good separation of Prazosin and this compound from matrix components.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prazosin: m/z 384.2 → 95.0

-

This compound (IS): m/z 392.2 → 95.0[7]

-

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Prazosin to this compound against the concentration of the Prazosin standards.

-

Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Proliferation and Apoptosis Assays in Cell Culture

This protocol outlines the use of Prazosin to assess its effects on cell proliferation and apoptosis in a cancer cell line model. This compound can be used in similar assays, particularly for metabolic stability or uptake studies.

a. Cell Culture:

-

Maintain human glioblastoma cell lines U251 and U87 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]

b. Cell Proliferation Assay (CCK-8):

-

Seed 1x10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare a stock solution of Prazosin in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 50 µM.[8]

-

Replace the medium in the wells with the medium containing different concentrations of Prazosin.

-

Incubate the cells for 48 hours at 37°C.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1.5 hours at 37°C.[8]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

c. Colony Formation Assay:

-

Seed 2x10² cells per 35 mm dish.

-

After 24 hours, replace the medium with fresh medium containing Prazosin at its IC₅₀ concentration (determined from the proliferation assay).

-

Culture the cells for 2-3 weeks, replacing the medium every 3 days.

-

When colonies are visible, wash the dishes with PBS, fix with methanol, and stain with crystal violet.

-

Count the number of colonies.[8]

d. Apoptosis Assay (Flow Cytometry):

-

Seed cells in 6-well plates.

-

Treat the cells with Prazosin at various concentrations for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Mechanisms of Action

Prazosin is a potent and selective antagonist of α₁-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the α₁-adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. Prazosin, by blocking the initial binding of agonists, inhibits this entire cascade.[9][10]

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Prazosin.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.

Caption: A typical experimental workflow for the quantification of Prazosin in plasma using this compound.

References

- 1. bdg.co.nz [bdg.co.nz]

- 3. clearsynth.com [clearsynth.com]

- 4. Prazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. usbio.net [usbio.net]

- 6. frontiersin.org [frontiersin.org]

- 7. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Storage and Stability of Prazosin-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and handling guidelines for Prazosin-d8, a deuterated analog of Prazosin. The information is intended to support researchers and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Introduction to this compound

Prazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. It is primarily used in the treatment of hypertension. This compound is a stable isotope-labeled version of Prazosin, where eight hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Prazosin in biological matrices through mass spectrometry. The stability of this compound is a critical factor for the accuracy and reproducibility of such assays.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the chemical and isotopic integrity of this compound. The following guidelines are based on information from technical and safety data sheets.

Table 1: Recommended Storage Conditions for this compound and its Hydrochloride Salt

| Form | Recommended Storage Temperature | Additional Recommendations |

| This compound (Solid) | -20°C | Store in a well-ventilated place. Keep container tightly closed. Protect from light. |

| This compound Hydrochloride (Solid) | 4°C | Sealed storage, away from moisture and light.[1] |

| This compound in Solvent | -80°C (for 6 months), -20°C (for 1 month) | Use sealed storage to protect from moisture and light.[1] |

Handling Precautions:

-

Minimize dust generation and accumulation.

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

If tablets or capsules are crushed or broken, avoid breathing dust and prevent contact with eyes, skin, and clothing.

-

Ensure adequate ventilation in the handling area.

Stability Profile of Prazosin

While specific, long-term quantitative stability data for this compound is not extensively published, the stability of the parent compound, Prazosin, has been studied under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The degradation pathways of this compound are expected to be similar to those of Prazosin, although the rate of degradation may differ due to the kinetic isotope effect. Deuteration can sometimes lead to enhanced metabolic stability.

Table 2: Summary of Prazosin Stability under ICH Recommended Stress Conditions

| Stress Condition | Observations and Degradation Products |

| Acidic Hydrolysis | Significant degradation. Formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-furoic acid.[2] |

| Alkaline Hydrolysis | Significant degradation. Formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-furoic acid.[2] |

| Oxidative Stress | Degradation observed. |

| Photolytic Degradation | Prazosin salts have shown significant photodegradation.[3] |

| Thermal Degradation | Stable under moderate thermal stress, but degradation can occur at higher temperatures. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.

Experimental Protocol:

-

Chromatographic System:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For stress studies, expose the stock solution to the conditions outlined in Table 2 (e.g., 0.1N HCl at 80°C, 0.1N NaOH at 80°C, 30% H₂O₂ at room temperature, exposure to UV light).[2]

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

-

-

Analysis:

-

Inject the prepared samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

-

LC-MS/MS Method for Quantification

For highly sensitive and specific quantification, especially in biological matrices, an LC-MS/MS method is preferred.

Experimental Protocol:

-

Chromatographic System:

-

Mass Spectrometry:

-

Sample Preparation (from plasma):

Visualizations

Logical Workflow for this compound Stability Testing

References

Prazosin-d8 as an Internal Standard: A Technical Guide for Bioanalytical Applications

This in-depth technical guide explores the core mechanism and application of Prazosin-d8 as an internal standard in quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the principles, experimental protocols, and data integral to its use, ensuring accuracy and reliability in analytical methodologies.

The Fundamental Role of an Internal Standard

In quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the potential loss of analyte during sample processing and to compensate for variability in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

Mechanism of this compound as an Ideal Internal Standard

This compound is the deuterium-labeled version of Prazosin, an alpha-1 adrenergic receptor antagonist.[1][2] The use of stable isotope-labeled (SIL) compounds, such as deuterated standards, is considered the gold standard for internal standards in mass spectrometry.[3][4] this compound is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS.[2]

The core mechanism relies on the principle of isotope dilution mass spectrometry . This compound's utility is based on the following characteristics:

-

Near-Identical Physicochemical Properties : By replacing eight hydrogen atoms with deuterium, the molecular weight of this compound is increased.[5] However, its chemical structure and properties—such as polarity, pKa, and solubility—remain virtually identical to unlabeled Prazosin. This ensures that it behaves similarly during every stage of the analytical process, including extraction, chromatography, and ionization.[6]

-

Co-elution in Chromatography : Due to its structural similarity, this compound co-elutes with the native Prazosin during liquid chromatography.[4] This is critical because it means both compounds are subjected to the same matrix effects at the same time. Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4][7] Because this compound is affected in the same way as Prazosin, it effectively normalizes these variations.[4]

-

Distinct Mass-to-Charge Ratio (m/z) : While chemically similar, the mass difference between Prazosin and this compound allows the mass spectrometer to distinguish between the analyte and the internal standard.[8] The instrument monitors specific mass transitions for each compound, allowing for independent quantification. The final concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response.

This ratiometric measurement ensures that any variability introduced during the analytical workflow is canceled out, leading to highly precise and accurate quantification. The use of this compound as an isotopic internal standard has been shown to significantly improve the correction of matrix effects, ensuring consistent quantification across diverse plasma samples.[9][10]

Quantitative Data and Properties

The following tables summarize the key properties of Prazosin and this compound, along with typical parameters for a validated LC-MS/MS bioanalytical method.

Table 1: Physicochemical Properties

| Property | Prazosin | This compound |

| Chemical Formula | C₁₉H₂₁N₅O₄[11] | C₁₉H₁₃D₈N₅O₄[5] |

| Molecular Weight | ~383.4 g/mol | ~391.4 g/mol [5] |

| Monoisotopic Mass | ~383.16 Da | ~391.21 Da[5] |

| Typical MRM Transition (m/z) | 384.2 → 95.0[9][10] | 392.2 → 95.0[9][10] |

Table 2: Typical LC-MS/MS Method Parameters for Prazosin Quantification

| Parameter | Typical Value / Condition |

| Analytical Column | Waters ACQUITY UPLC® HSS T3[9][10]; Kromasil C18[12] |

| Mobile Phase | Gradient elution with Methanol and 0.1% Formic Acid in Water[9][10] |

| Flow Rate | 0.35 - 0.40 mL/min[9][10][13] |

| Injection Volume | 1 - 4 µL[10][13] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9][10] |

| Analysis Time | 1.75 - 3.5 minutes[9][13] |

| Linearity Range | 0.1000 – 30.00 ng/mL[9] |

| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[9][10][14] |

| Extraction Recovery | >89%[9][10] |

Experimental Protocol: Quantification of Prazosin in Human Plasma

This section details a representative protocol for the quantification of Prazosin in human plasma using this compound as an internal standard, based on validated methods.[9][10][14]

4.1. Materials and Reagents

-

Prazosin reference standard

-

This compound internal standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ultrapure Water

-

Control human plasma

4.2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Prazosin and this compound in methanol to prepare individual stock solutions.

-

Working Solutions:

-

Prepare serial dilutions of the Prazosin stock solution with methanol/water to create calibration standards (e.g., ranging from 0.1000 to 30.00 ng/mL).

-

Dilute the this compound stock solution to prepare an internal standard working solution (e.g., 10 ng/mL).

-

4.3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (or calibration standard/QC) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (10 ng/mL) to each tube.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for approximately 8 minutes.

-

Centrifuge at 5500 × g for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean tube or well plate.

-

Dilute the supernatant with 200 µL of ultrapure water.

-

Inject a 4 µL aliquot into the LC-MS/MS system for analysis.[10][14]

4.4. LC-MS/MS Conditions

-

LC System: UPLC System (e.g., Waters ACQUITY)

-

Column: Waters ACQUITY UPLC® HSS T3 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Elution: Gradient elution at 0.35 mL/min

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Prazosin: m/z 384.2 → 95.0

-

This compound: m/z 392.2 → 95.0

-

4.5. Data Analysis

-

Integrate the peak areas for both Prazosin and this compound MRM transitions.

-

Calculate the peak area ratio (Prazosin Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an exemplary internal standard for the quantitative determination of Prazosin in complex biological matrices. Its mechanism, rooted in the principles of isotope dilution, ensures that it accurately tracks the analyte through sample preparation and analysis. By compensating for matrix effects and instrumental variability, this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[6][9][10] The detailed protocols and validated parameters presented in this guide underscore its critical role in pharmacokinetic studies, therapeutic drug monitoring, and regulatory bioequivalence assessments, making it an indispensable tool for drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. This compound | C19H21N5O4 | CID 25216777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]

- 11. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Analysis of Prazosin in Human Plasma Using Prazosin-d8

Introduction

Prazosin is an alpha-adrenergic blocker used to treat hypertension, anxiety, and post-traumatic stress disorder (PTSD).[1][2] Accurate and reliable quantification of Prazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] This application note describes a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Prazosin in human plasma. The use of Prazosin-d8, a stable isotope-labeled internal standard (SIL-IS), is essential for this methodology.[1] A SIL-IS is the preferred choice for quantitative bioanalysis as it shares identical chemical properties with the analyte, allowing it to effectively correct for variability in sample preparation, matrix effects, and instrument response, thereby enhancing quantification accuracy and precision.[3][4][5] This method is well-suited for large-scale clinical and regulatory studies.[3][6]

Experimental Protocol

This protocol outlines a validated method for the quantification of Prazosin in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Prazosin hydrochloride (Reference Standard)

-

This compound (Internal Standard)[7]

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Blank, K2EDTA)

2. Instrumentation

-

Liquid Chromatography: UPLC system (e.g., ACQUITY UPLC I-CLASS, Waters).[3][6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex Triple Quad 5500).[3][6]

3. Sample Preparation The protein precipitation method is used for sample extraction.[3][5]

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Spike with 10 µL of this compound internal standard working solution (10 ng/mL).[3][5]

-

Add 300 µL of methanol to precipitate plasma proteins.[3][5]

-

Dilute the supernatant with 200 µL of ultrapure water.[3][5]

-

Transfer the final mixture to an autosampler vial for injection.

4. LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| Chromatography | |

| LC System | ACQUITY UPLC I-CLASS (Waters)[3][6] |

| Column | ACQUITY UPLC® HSS T3[3][6] |

| Mobile Phase A | Methanol[3][5] |

| Mobile Phase B | 0.1% Formic Acid in Water[3][5] |

| Flow Rate | 0.35 mL/min[3][8] |

| Injection Volume | 4.0 µL[3][5] |

| Autosampler Temp. | 6°C[3][5] |

| Total Run Time | 3.5 min[3][6] |

| Gradient Elution | Time (min) |

| 0 - 0.5 | |

| 0.5 - 1.8 | |

| 1.8 - 2.8 | |

| 2.8 - 3.5 | |

| Mass Spectrometry | |

| MS System | AB Sciex Triple Quad 5500[3][6] |

| Ionization Mode | Positive Ionization[3][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3][8] |

| MRM Transitions | Analyte |

| Prazosin | |

| This compound (IS) |

Method Validation and Performance

The method was validated for specificity, linearity, sensitivity, precision, and accuracy.

-

Specificity: The method demonstrated high specificity, with no significant interference observed from endogenous components in blank plasma samples.[3]

-

Linearity and Sensitivity: The calibration curve was linear over the concentration range of 0.1000 to 30.00 ng/mL.[3][8] The lower limit of quantification (LLOQ) was established at 0.1000 ng/mL, showcasing the high sensitivity of the method.[3][6]

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1000 – 30.00 ng/mL[3][8] |

| Correlation Coefficient (r²) | ≥ 0.99[9] |

| LLOQ | 0.1000 ng/mL[3][6] |

| LLOQ Precision (CV) | ≤ 20%[5] |

| LLOQ Accuracy | Within ±20%[5] |

| Extraction Recovery | ≥ 89.3%[3] |

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Prazosin.

Caption: Workflow for Prazosin analysis.

Caption: LC-MS/MS analysis logic flow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. longdom.org [longdom.org]

- 3. frontiersin.org [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]

- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Prazosin-d8 in Pharmacokinetic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Prazosin-d8 as an internal standard in pharmacokinetic (PK) studies of Prazosin. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of Prazosin in biological matrices.

Introduction to Prazosin and the Role of a Deuterated Internal Standard

Prazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of hypertension, benign prostatic hyperplasia, and PTSD-associated nightmares.[1] Its therapeutic action is achieved through the relaxation of smooth muscle in blood vessels and the prostate.[1] Prazosin is extensively metabolized in the liver and exhibits a relatively short half-life of 2-3 hours, with oral bioavailability ranging from approximately 50-70%.[2][3]

Accurate characterization of Prazosin's pharmacokinetic profile is crucial for dose optimization and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound possesses nearly identical physicochemical properties to Prazosin, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for the correction of variability that can be introduced during sample preparation and analysis, leading to enhanced accuracy, precision, and reproducibility of the analytical method.[4][5]

Pharmacokinetic Parameters of Prazosin

The following table summarizes key pharmacokinetic parameters of Prazosin, which are essential for the design of pharmacokinetic studies, including sampling time points and dose selection.

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1-3 hours | |

| Elimination Half-Life (t½) | 2-3 hours | [2] |

| Oral Bioavailability | 50-70% | [2] |

| Protein Binding | 97% | [2] |

| Volume of Distribution (Vd) | 0.5-1.5 L/kg | [2] |

| Clearance | 10-20 L/h/70 kg | [2] |

Bioanalytical Method for Prazosin Quantification using LC-MS/MS

A sensitive and specific LC-MS/MS method for the quantification of Prazosin in human plasma, utilizing this compound as an internal standard, is detailed below. This method is suitable for pharmacokinetic and bioequivalence studies.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Prazosin from plasma samples.

Protocol:

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (10 ng/mL).

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 8 minutes.

-

Centrifuge at 5,500 x g for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean tube and dilute with 200 µL of ultrapure water.

-

Inject 4.0 µL of the final solution into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 4.0 µL |

| Autosampler Temperature | 6°C |

| Gradient Elution | 0-0.5 min: 35% B0.5-1.8 min: 35% → 98% B1.8-2.8 min: 98% B2.8-3.5 min: 98% → 35% B |

Reference for all LC conditions:[1]

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Ionization |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Prazosin) | m/z 384.2 → 95.0 |

| MRM Transition (this compound) | m/z 392.2 → 95.0 |

Reference for all MS conditions:[1][3]

Quantitative Data from a Bioequivalence Study

The following table presents pharmacokinetic data from a bioequivalence study of two Prazosin formulations, demonstrating the application of the described analytical method.

| Parameter | Test Formulation (mean ± SD) | Reference Formulation (mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 23.54 ± 7.21 | 23.45 ± 8.13 | 100.43% (91.57%–110.12%) |

| AUC0-24 (ng·h/mL) | 74.95 ± 21.57 | 75.53 ± 24.84 | 100.29% (94.65%–106.26%) |

| AUC0-∞ (ng·h/mL) | 76.66 ± 21.81 | 77.22 ± 24.97 | 100.25% (94.74%–106.07%) |

Data sourced from a bioequivalence study in healthy Chinese subjects.[1][3][4]

Experimental Workflow and Signaling Pathway

Experimental Workflow for a Prazosin Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical pharmacokinetic study of Prazosin, from sample collection to data analysis.

Caption: Workflow for a Prazosin pharmacokinetic study.

Signaling Pathway of Prazosin

Prazosin exerts its therapeutic effects by blocking the alpha-1 adrenergic receptors. This diagram depicts the simplified signaling pathway.

Caption: Prazosin's mechanism of action.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a reliable and accurate approach for the quantification of Prazosin in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Prazosin, facilitating robust drug development and clinical studies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. rjptonline.org [rjptonline.org]

- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioequivalence Studies of Prazosin Utilizing Prazosin-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting bioequivalence studies of Prazosin, a selective alpha-1 adrenergic receptor antagonist, using Prazosin-d8 as a stable isotope-labeled internal standard. The inclusion of a deuterated internal standard is a critical component for robust and accurate bioanalytical method development, ensuring reliable pharmacokinetic data.[1][2][3][4]

Introduction

Prazosin is a medication used to treat high blood pressure, benign prostatic hyperplasia, and post-traumatic stress disorder.[5] To ensure the therapeutic equivalence of generic formulations of Prazosin, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

A key aspect of a successful bioequivalence study is a validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2][6] this compound is chemically identical to Prazosin but has a higher mass due to the replacement of hydrogen atoms with deuterium. This allows it to be differentiated by the mass spectrometer while behaving identically during sample preparation and analysis, thus correcting for variability.[2][4]

Pharmacokinetic Profile of Prazosin

Understanding the pharmacokinetic properties of Prazosin is essential for designing an appropriate bioequivalence study, including determining the dosing and sampling schedule.

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability (F) | 50-70% | [7] |

| Peak Plasma Concentration (Tmax) | 1-3 hours | [7][8] |

| Elimination Half-life (t½) | 2-3 hours | [5][7] |

| Protein Binding | 97% | [7] |

| Metabolism | Hepatic (demethylation and conjugation) | [7] |

| Major Metabolites | 6-hydroxy-prazosin | [7] |

| Excretion | Primarily in bile; only 6% excreted unchanged in urine | [7][8] |

Bioequivalence Study Protocol

The following protocol is based on regulatory guidelines and published methodologies for Prazosin bioequivalence studies.[9][10][11][12]

Study Design

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is the recommended design.[9][11][12]

-

Treatments:

-

Test Product: Generic Prazosin formulation.

-

Reference Product: Innovator Prazosin formulation.

-

-

Dose: A single oral dose of the EQ 2 mg Base strength is recommended by the FDA for the bioequivalence study.[9]

-

Washout Period: A washout period of at least 7 days between the two periods is recommended to ensure complete elimination of the drug from the body.[10]

Study Population

Healthy, non-smoking male and non-pregnant, non-lactating female subjects between the ages of 18 and 55 are typically enrolled.[11][12] Key inclusion and exclusion criteria are summarized below.

| Inclusion Criteria | Exclusion Criteria |

| Age 18-55 years.[11][12] | History of clinically significant diseases.[13] |

| Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².[12] | Use of prescription or over-the-counter medications.[12] |

| Willingness to provide written informed consent.[12] | History of alcohol or drug abuse.[13] |

| Normal vital signs, ECG, and laboratory tests at screening.[11] | Positive test for drugs of abuse or alcohol.[12] |

Dosing and Blood Sampling

-

Dosing: Subjects should fast for at least 10 hours before and 4 hours after drug administration. A single oral dose of the test or reference product is administered with a standardized volume of water.

-

Blood Sampling: Venous blood samples (e.g., 4 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hour) and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 7, 8, 10, 12, and 24 hours post-dose.[10]

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 5500 × g for 10 minutes) and stored frozen at -80°C until analysis.[10]

Bioanalytical Method: LC-MS/MS

The following is a detailed protocol for the quantification of Prazosin in human plasma using this compound as the internal standard. This method is based on published literature and is a robust approach for bioequivalence studies.[10]

3.4.1. Sample Preparation (Protein Precipitation)

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 10 ng/mL).[10]

-

Add 300 µL of methanol to precipitate the plasma proteins.[10]

-

Vortex the mixture for approximately 8 minutes.[10]

-

Centrifuge the samples at 5500 × g for 10 minutes to pellet the precipitated proteins.[10]

-

Transfer 100 µL of the clear supernatant to a clean tube.[10]

-

Dilute the supernatant with 200 µL of ultrapure water.[10]

-

Inject a 4 µL aliquot of the final solution into the LC-MS/MS system.[10]

3.4.2. Chromatographic Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC® HSS T3 (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water[10] |

| Mobile Phase B | Methanol[10] |

| Flow Rate | 0.35 mL/min[10] |

| Gradient Elution | A gradient program should be optimized to ensure separation from endogenous interferences. |

| Injection Volume | 4 µL[10] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

3.4.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Prazosin | m/z 384.2 → 95.0[10] |

| this compound (Internal Standard) | m/z 392.2 → 95.0[10] |

| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |

Data Analysis

-

Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both the test and reference products using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.

-

-

Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.

-

Bioequivalence Criteria: The test product is considered bioequivalent to the reference product if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[11]

Workflow and Signaling Pathway Diagrams

Caption: Workflow of a Prazosin Bioequivalence Study.

Caption: Simplified Signaling Pathway of Prazosin.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Prazosin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. litfl.com [litfl.com]

- 8. Clinical Pharmacokinetics of Prazosin | Semantic Scholar [semanticscholar.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Pivotal Bioequivalence Study to Qualify Manufacturing Site Transfer for Prazosin Hydrochloride Capsules [ctv.veeva.com]

Application Notes and Protocols for Plasma Sample Preparation of Prazosin using Prazosin-d8 Internal Standard